ethyl N-(2-thienylcarbonyl)tryptophanate
Overview
Description
Ethyl N-(2-thienylcarbonyl)tryptophanate is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.10381361 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carcinoid Syndrome Treatment
One of the prominent applications of ethyl N-(2-thienylcarbonyl)tryptophanate derivatives is in treating carcinoid syndrome. Telotristat ethyl, a tryptophan hydroxylase inhibitor, has been shown to reduce bowel movement frequency in patients with carcinoid syndrome not adequately controlled by somatostatin analogs. This treatment was found to be generally safe and resulted in significant reductions in bowel movement frequency and urinary 5-hydroxyindole acetic acid, suggesting its efficacy in managing this syndrome (Kulke et al., 2017; Pavel et al., 2018).
Protein Analysis and Fluorescence Spectroscopy
Studies on tryptophan and its derivatives, including this compound, have contributed significantly to protein analysis and fluorescence spectroscopy. The spectroscopic determination of tryptophan and tyrosine in proteins allows for precise protein analysis, crucial for understanding protein structure and function (Edelhoch, 1967). Additionally, fluorescent particles based on polyphosphazenes with ethyl tryptophan segments have been synthesized for potential use in biomedical studies, including drug or gene delivery systems, and diagnostic medicine (Zhang et al., 2007).
Fundamental Chemistry and Synthesis
This compound and its analogs serve as critical intermediates in the synthesis of complex molecules. For instance, the preparation of epidithiodioxopiperazine natural products from tryptophan-derived precursors demonstrates the versatility of tryptophan derivatives in synthesizing molecules with potential therapeutic uses (Delorbe et al., 2013).
Properties
IUPAC Name |
ethyl 3-(1H-indol-3-yl)-2-(thiophene-2-carbonylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-2-23-18(22)15(20-17(21)16-8-5-9-24-16)10-12-11-19-14-7-4-3-6-13(12)14/h3-9,11,15,19H,2,10H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWVVOTWBLKPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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